Regioisomeric Specificity in Calcium Channel Blockade
A direct SAR comparison reveals that the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole regioisomer exhibits potent inhibition of Cav2.2 channels (N-type calcium channels) with in vivo efficacy in a rat Complete Freund's Adjuvant (CFA) inflammatory pain model, whereas the 1,4,5,6-regioisomer (CAS 2214-03-1) is inactive in this assay and instead serves as a key intermediate for derivatization toward other targets such as GPR109a and TrkA [1][2]. This functional divergence underscores that regioisomer selection is not interchangeable and must be guided by the intended pharmacological application.
| Evidence Dimension | N-type calcium channel (Cav2.2) inhibitory activity |
|---|---|
| Target Compound Data | Not active (or not tested) as a Cav2.2 blocker; utilized as a synthetic building block |
| Comparator Or Baseline | 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole derivatives: Lead compound active in vivo in rat CFA pain model (Cav2.2 IC50 not disclosed but functional activity confirmed) |
| Quantified Difference | Functional activity present in 2,4,5,6-regioisomer series; absent in 1,4,5,6-regioisomer |
| Conditions | In vitro Cav2.2 channel electrophysiology and in vivo rat CFA inflammatory pain model |
Why This Matters
Procurement of the correct regioisomer (1,4,5,6- vs 2,4,5,6-) is essential for replicating published SAR or accessing validated synthetic routes; substitution with the wrong regioisomer will yield inactive compounds in Cav2.2-targeted pain programs.
- [1] Winters, M.P., et al. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014, 24(9), 2057-2061. View Source
- [2] Wilson, R.D., et al. Development of a Scaleable Synthesis of a Partial Nicotinic Acid Receptor Agonist. Organic Process Research & Development, 2009, 13(3), 543-547. View Source
